DL-Alanine-3,3,3-d3
Overview
Description
DL-Alanine-3,3,3-d3 is a deuterated form of alanine, an amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, at the 3,3,3 positions. This modification makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.
Mechanism of Action
Target of Action
DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an amino acid that plays a key role in various biochemical processes in the body. It is involved in protein synthesis and is a component of several important peptides and proteins.
Mode of Action
This compound interacts with its targets in a similar way to DL-AlanineThis can influence the rate of metabolic processes involving the molecule .
Biochemical Pathways
This compound is involved in the same biochemical pathways as DL-Alanine. One of the key roles of DL-Alanine is in the glucose-alanine cycle between tissues and the liver . In this cycle, alanine is transported to the liver from other tissues, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea for excretion, while the remaining pyruvate molecule can be used in the process of gluconeogenesis to produce glucose .
Biochemical Analysis
Biochemical Properties
DL-Alanine-3,3,3-d3 participates in biochemical reactions similar to its non-deuterated counterpart. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. This reaction is essential in the alanine cycle, which helps in the transport of nitrogen and carbon between tissues. The deuterium labeling in this compound allows for precise tracking of these interactions in metabolic studies .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the glucose-alanine cycle, where it helps in the conversion of pyruvate to alanine, which is then transported to the liver and converted back to pyruvate for gluconeogenesis. This cycle is crucial for maintaining blood glucose levels during fasting. The deuterium labeling in this compound allows researchers to study these processes with high precision .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. It binds to enzymes such as alanine transaminase, facilitating the transfer of amino groups. The deuterium atoms in this compound provide a unique advantage in studying these interactions using NMR spectroscopy, as they produce distinct signals that can be easily detected .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy in long-term experiments. Researchers must consider these temporal effects when designing experiments involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it participates in normal metabolic processes without causing adverse effects. At high doses, this compound can lead to toxicity and adverse effects, such as disruptions in amino acid metabolism and liver function. These dosage effects must be carefully monitored in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the alanine cycle and gluconeogenesis. It interacts with enzymes such as alanine transaminase and pyruvate kinase, playing a crucial role in the conversion of pyruvate to alanine and vice versa. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the regulation of amino acid and glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and distributed to different cellular compartments. The deuterium labeling helps in tracking the transport and distribution of this compound, providing valuable information on its localization and accumulation in tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The deuterium labeling allows for precise studies of its subcellular localization, providing insights into its role in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Alanine-3,3,3-d3 can be synthesized through several methods. One common approach involves the deuteration of alanine using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure deuterium gas systems. The final product is then purified through crystallization or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
DL-Alanine-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are used in reduction reactions.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated keto acids, non-deuterated alanine, and various substituted alanine derivatives .
Scientific Research Applications
DL-Alanine-3,3,3-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in metabolic studies to track the incorporation and transformation of alanine in biochemical pathways.
Biology: The compound is used in NMR spectroscopy to study protein structure and dynamics.
Medicine: It aids in the investigation of metabolic disorders and the development of diagnostic tools.
Industry: This compound is utilized in the production of deuterated drugs and other specialized chemicals
Comparison with Similar Compounds
Similar Compounds
L-Alanine-3,3,3-d3: Similar to DL-Alanine-3,3,3-d3 but with a specific chirality.
D-Alanine-3,3,3-d3: The D-enantiomer of alanine labeled with deuterium.
DL-Alanine-2,3,3,3-d4: Another deuterated form with an additional deuterium atom at the 2-position .
Uniqueness
This compound is unique due to its balanced isotopic labeling, making it suitable for a wide range of applications without the complications of chirality. This makes it a versatile tool in both fundamental research and industrial applications .
Properties
IUPAC Name |
2-amino-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583939 | |
Record name | (3,3,3-~2~H_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53795-94-1 | |
Record name | (3,3,3-~2~H_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.